molecular formula C10H20OSi B12063118 (S)-1-(trimethylsilyl)hept-1-yn-3-ol

(S)-1-(trimethylsilyl)hept-1-yn-3-ol

Cat. No.: B12063118
M. Wt: 184.35 g/mol
InChI Key: CXLMKZVNVIEYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(trimethylsilyl)hept-1-yn-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-1-yn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(trimethylsilyl)hept-1-yn-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-1-yne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the alcohol group, facilitating the nucleophilic attack on the trimethylsilyl chloride.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation or crystallization may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(trimethylsilyl)hept-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(trimethylsilyl)hept-1-yn-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(trimethylsilyl)hept-1-yn-3-ol depends on its specific application. In chemical reactions, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with specific molecular targets, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(trimethylsilyl)but-1-yn-3-ol: A shorter-chain analogue with similar reactivity but different physical properties.

    (S)-1-(trimethylsilyl)oct-1-yn-3-ol: A longer-chain analogue with potentially different solubility and stability characteristics.

Uniqueness

(S)-1-(trimethylsilyl)hept-1-yn-3-ol is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

1-trimethylsilylhept-1-yn-3-ol

InChI

InChI=1S/C10H20OSi/c1-5-6-7-10(11)8-9-12(2,3)4/h10-11H,5-7H2,1-4H3

InChI Key

CXLMKZVNVIEYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.